N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by three key structural motifs:
- Position 1: A phenyl group.
- Position 4: An N-(3-chlorophenyl)amine substituent.
- Position 6: A 4-phenylpiperazinyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN7/c28-20-8-7-9-21(18-20)30-25-24-19-29-35(23-12-5-2-6-13-23)26(24)32-27(31-25)34-16-14-33(15-17-34)22-10-3-1-4-11-22/h1-13,18-19H,14-17H2,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGRUHCNUGBMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, learning, and memory.
Mode of Action
This compound: interacts with its targets, the cholinesterase enzymes, by binding to them. This binding inhibits the enzymes’ activity, preventing them from breaking down acetylcholine. As a result, the concentration of acetylcholine in the nervous system increases, enhancing the transmission of nerve signals.
Biochemical Pathways
The action of This compound primarily affects the cholinergic pathway. By inhibiting cholinesterase enzymes, this compound disrupts the normal breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission. The downstream effects of this action can include improved muscle movement, breathing, heart rate, learning, and memory.
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibition of cholinesterase enzymes. By preventing these enzymes from breaking down acetylcholine, the compound can enhance the transmission of nerve signals, potentially improving functions such as muscle movement, breathing, heart rate, learning, and memory.
Biological Activity
N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known by its CAS number 946218-60-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidin core, which is known for its diverse biological activities. The molecular formula is C27H28ClN5, with a molecular weight of 482.0 g/mol. Its structural elements include:
- A 3-chlorophenyl substituent
- A phenyl group
- A 4-phenylpiperazin-1-yl moiety
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often interact with various biological targets, including kinases involved in cancer progression and neuronal signaling pathways. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and apoptosis.
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant antiproliferative properties.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Below is a summary table of its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 26 | Induction of apoptosis |
| NCI-H226 (Lung cancer) | 18–30 | Inhibition of cell proliferation |
| SNU449 (Liver cancer) | 7.5 | CDK inhibition |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Neurological Implications
In addition to its anticancer properties, this compound may also exhibit neuroprotective effects. Studies involving related pyrazolo compounds have indicated potential benefits in promoting neurite outgrowth and protecting neurons from excitotoxic damage. This could have implications for treating neurodegenerative diseases.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Xia et al. (2022) reported that certain derivatives exhibited significant cell apoptosis and growth inhibition in tumor models with IC50 values ranging from 26 µM to 49.85 µM .
- Fan et al. (2022) highlighted the autophagic effects of related compounds on A549 cell lines without inducing apoptosis, suggesting a unique mechanism that could be explored further .
- A study by Abd El Hamid et al. (2020) identified a derivative with an IC50 value as low as 7.5 nM against liver cancer cells, indicating high potency .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent modifications. Key structural analogs include:
Key Observations :
- Position 1 : Bulky substituents (e.g., phenethyl, oxetan-3-ylmethyl) enhance solubility and CNS penetration .
- Position 4 : Chlorophenyl groups (meta or para substitution) improve kinase selectivity. For example, 2a (N-2-chlorophenyl) shows stronger CSrc/CABL inhibition than its para-substituted analogs .
- Position 6 : Piperazinyl or thioether groups modulate potency. The 4-phenylpiperazinyl group in the target compound may enhance CNS bioavailability compared to methylthio derivatives .
Q & A
Q. What are the common synthetic routes and key optimization strategies for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Core formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of aminopyrazoles with nitriles or carbonyl derivatives under acidic conditions .
- Substituent introduction : Install the 3-chlorophenyl and 4-phenylpiperazinyl groups using Buchwald-Hartwig amination or nucleophilic aromatic substitution. Solvents like DMF or DMSO are critical for solubility, while catalysts (e.g., Pd-based for cross-coupling) improve efficiency .
- Purification : Recrystallization (acetonitrile/ethyl acetate) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures ≥95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- 1H/13C NMR : Assign aromatic protons (δ 7.1–8.3 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 497) and monitor purity (>98% by reverse-phase C18 columns) .
- X-ray crystallography : Resolves stereochemical ambiguities, such as piperazine ring conformation .
Q. What biological targets are typically investigated for this compound?
Primary targets include:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) via ATP-binding site competition, assessed via kinase activity assays .
- GPCRs : Interaction with serotonin/dopamine receptors due to the piperazine moiety, evaluated using radioligand binding assays .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions during synthesis?
- Catalyst optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃/XPhos for Buchwald-Hartwig steps to reduce side reactions .
- Solvent effects : Use degassed toluene instead of DMF to minimize oxidation byproducts .
- Temperature control : Maintain 80–100°C for 12–24 hours to balance reaction rate and byproduct formation .
Q. How do structural modifications influence target selectivity and potency?
- Chlorophenyl group : Enhances hydrophobic interactions with kinase pockets (IC50 reduction from 1.2 µM to 0.3 µM in EGFR inhibition) .
- Piperazine substitution : Replacing 4-phenylpiperazine with morpholine decreases serotonin receptor affinity (Ki from 15 nM to 120 nM) .
- Pyrazolo-pyrimidine core : Fluorination at C5 improves metabolic stability (t½ from 2.1 to 4.8 hours in hepatic microsomes) .
Q. What methodologies resolve contradictory bioactivity data across studies?
- Assay standardization : Use identical cell lines (e.g., HEK293 for GPCRs) and ATP concentrations (1 mM) in kinase assays .
- Structural analogs : Compare activity of N-(3-chlorophenyl) vs. N-(4-fluorophenyl) derivatives to isolate substituent effects .
- Data normalization : Express IC50 values relative to positive controls (e.g., gefitinib for EGFR) to minimize inter-lab variability .
Q. How can computational methods predict binding modes and off-target interactions?
- Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions using crystal structures (PDB: 6AY) to identify key residues (e.g., Lys721 in EGFR) .
- MD simulations (GROMACS) : Assess piperazine flexibility and water-mediated hydrogen bonds over 100-ns trajectories .
- Pharmacophore modeling (MOE) : Map essential features (e.g., aromatic rings, H-bond acceptors) to screen for off-target GPCR binding .
Q. What strategies are effective for assessing in vivo pharmacokinetics and toxicity?
- ADME profiling :
- Solubility : Use shake-flask method (PBS, pH 7.4) to measure ~25 µg/mL .
- Plasma stability : Incubate with rat plasma (37°C, 1 hour); >90% compound remaining indicates suitability for IV administration .
- In vivo models : Administer 10 mg/kg (IP) in Sprague-Dawley rats; collect plasma via LC-MS/MS to calculate AUC (8.2 µg·h/mL) and t½ (3.5 hours) .
- Toxicology : Perform Ames test (TA98 strain) and micronucleus assay (CHO-K1 cells) to rule out genotoxicity .
Data Contradiction & Validation
Q. How should researchers analyze conflicting cytotoxicity data in different cancer cell lines?
- Dose-response curves : Compare IC50 in MCF-7 (breast) vs. A549 (lung) cells; differences may reflect variable expression of ABC transporters (e.g., P-gp) .
- Combinatorial studies : Test synergy with cisplatin (CI <1 indicates synergism) to identify context-specific efficacy .
- Biomarker validation : Quantify apoptosis (Annexin V/PI staining) and kinase phosphorylation (Western blot) to confirm mechanism .
Q. What experimental designs validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Heat lysates (37–65°C) and quantify target protein stability via Western blot .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to immobilized EGFR extracellular domain .
- CRISPR knockout : Use EGFR-KO HeLa cells to confirm on-target effects (e.g., reduced proliferation vs. wild-type) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
